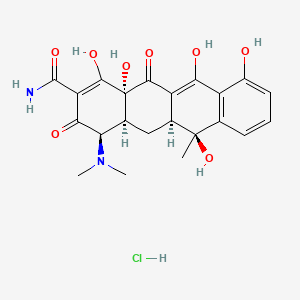
4-Epitetracycline hydrochloride
Overview
Description
- Epimers form without catalysis and are considered degradation products.
- While epitetracycline has decreased activity as an antibiotic or a Tet repressor effector, it may exhibit stronger toxic effects in animals .
Epitetracycline hydrochloride: is an of tetracycline, which means it has the same chemical formula but differs in the spatial arrangement of its atoms.
Mechanism of Action
Target of Action
4-Epitetracycline hydrochloride, an epimer of Tetracycline , primarily targets bacterial ribosomes . It attaches to the bacteria’s 30S ribosomal subunit , which plays a crucial role in protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding inhibits the growth and reproduction of bacteria by preventing protein synthesis . It’s important to note that this compound shows a much lower antibiotic activity compared to tetracycline .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 30s ribosomal subunit . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that tetracyclines, the group to which this compound belongs, can be divided into three groups based on their pharmacokinetic properties . The first group, which includes tetracycline, is characterized by poor absorption after food . The second group, represented by doxycycline and minocycline, is more reliably absorbed orally . The third group is injectable only, with an improved antibacterial spectrum compared to the tetracyclines .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By binding to the 30S ribosomal subunit and preventing protein synthesis, the compound effectively halts the growth of bacteria . It’s worth noting that this compound has a much lower antibiotic activity compared to tetracycline .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, tetracyclines can undergo epimerization in solution, leading to the formation of this compound . Furthermore, the compound is found to be a degradation product of tetracyclines , suggesting that its formation and action may be influenced by environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
4-Epitetracycline hydrochloride interacts with various biomolecules in biochemical reactions. It is known to block protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits the growth of bacteria, demonstrating its antibiotic properties .
Cellular Effects
The effects of this compound on cells are primarily related to its antibiotic activity. By inhibiting protein synthesis, it disrupts the normal functioning of bacterial cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit in bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited
Dosage Effects in Animal Models
While tetracyclines have been used extensively in the prophylaxis and therapy of human and animal infections
Preparation Methods
- The synthetic routes for epitetracycline hydrochloride are not as extensively documented as those for tetracycline. it is typically obtained as a byproduct during the synthesis of tetracycline.
- Industrial production methods often involve the fermentation of Streptomyces species, which naturally produce tetracycline. Epitetracycline is then isolated from the fermentation broth.
Chemical Reactions Analysis
- Epitetracycline can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are similar to those employed for tetracycline.
- Major products formed from these reactions include various derivatives of epitetracycline.
Scientific Research Applications
Chemistry: Epitetracycline serves as a valuable reference compound for studying tetracycline derivatives and their properties.
Biology: Researchers explore its interactions with bacterial ribosomes and its impact on protein synthesis.
Medicine: Although not widely used clinically, epitetracycline contributes to our understanding of tetracycline pharmacology.
Industry: Its role in antibiotic research and development remains significant.
Comparison with Similar Compounds
- Epitetracycline’s uniqueness lies in its epimeric relationship with tetracycline.
- Similar compounds include other tetracycline derivatives like doxycycline, minocycline, and oxytetracycline.
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHPQHVWDULOY-DXDJYCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873794 | |
| Record name | Epitetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23313-80-6 | |
| Record name | Epitetracycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Epitetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPITETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?
A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















